N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine-3-carboxamide derivative characterized by a 1,6-dihydropyridazine core substituted with fluorine-rich aromatic groups. Key structural features include:
- A 4-fluoro-3-(trifluoromethyl)phenyl group at the N-position of the pyridazine ring.
- A 1-(4-fluorophenyl) substituent at position 1 of the pyridazine.
- A 4-methoxy group and a 6-oxo moiety on the pyridazine backbone.
The fluorine atoms and trifluoromethyl group enhance lipophilicity and metabolic stability, while the methoxy group may improve solubility.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N3O3/c1-30-15-9-16(28)27(12-5-2-10(20)3-6-12)26-17(15)18(29)25-11-4-7-14(21)13(8-11)19(22,23)24/h2-9H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGUSAOUBWUGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at specific positions on the aromatic rings.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, highlighting structural variations and inferred bioactivities:
Key Observations:
Fluorine vs. Chlorine Substitution : Chlorinated analogs () may exhibit altered pharmacokinetics due to increased molecular weight and halogen electronegativity differences. Fluorine’s smaller size and higher electronegativity likely enhance target binding and metabolic stability .
Methoxy Group Impact : Methoxy substituents (e.g., , ) improve solubility but may reduce membrane permeability compared to trifluoromethyl groups. This trade-off is critical for drug design .
Core Heterocycle Variations : Pyridazine (target compound) vs. pyridine () cores influence electron distribution and hydrogen-bonding capacity, affecting interaction with biological targets .
Trifluoromethyl Positioning : The 3-(trifluoromethyl)phenyl group in the target compound is a conserved feature in many analogs, suggesting its role in hydrophobic interactions or enzyme active-site binding .
Research Findings and Structural-Activity Relationships (SAR)
- Proteasome Inhibition: Pyridazinone derivatives (e.g., ) demonstrate that substituents on the benzyl group (e.g., 4-methoxybenzyl in Compound 19) modulate inhibitory potency against Trypanosoma cruzi. The target compound’s fluorophenyl groups may similarly enhance selectivity .
- NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift changes, implying these regions are critical for molecular recognition. The target compound’s fluorine substituents in analogous positions may optimize binding .
- Lumping Strategy : Compounds with similar structures (e.g., trifluoromethylphenyl derivatives) may undergo analogous physicochemical processes, enabling predictive modeling for bioavailability or toxicity () .
Biological Activity
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, a compound with the CAS number 1005303-66-1, has garnered attention in recent years for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.3 g/mol. The presence of fluorine atoms and a methoxy group suggests enhanced biological activity due to their effects on lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂F₅N₃O₃ |
| Molecular Weight | 425.3 g/mol |
| CAS Number | 1005303-66-1 |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethyl group enhances interactions with enzyme targets via halogen bonding, potentially increasing inhibition efficacy against various enzymes such as cyclooxygenases and lipoxygenases .
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which is crucial for mitigating oxidative stress in cells .
- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant enzyme inhibition. For instance:
- AChE Inhibition : IC50 values ranged from 10.4 μM to 19.2 μM depending on structural modifications.
- BChE Inhibition : Similar trends were observed with IC50 values between 7.7 μM and 30.1 μM.
These findings suggest that the compound may be useful in treating conditions like Alzheimer's disease, where cholinesterase inhibition is beneficial .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that substituents on the phenyl rings significantly affect biological activity:
- Fluorine Substituents : The presence of fluorine enhances biological activity due to increased lipophilicity and stability.
- Methoxy Group : The methoxy group appears to modulate the interaction with target proteins, influencing both potency and selectivity .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : A study highlighted its dual inhibitory effect on AChE and BChE, suggesting potential applications in neurodegenerative diseases .
- Cytotoxicity Evaluation : Another investigation assessed its cytotoxicity against various cancer cell lines, revealing promising results that warrant further exploration in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
